2-Chloroethyl heptanoate

Gas Chromatography Analytical Chemistry Kováts Retention Index

2-Chloroethyl heptanoate (CAS 5454-32-0) is a halogenated fatty acid ester with the molecular formula C9H17ClO2 and a molecular weight of 192.683 g/mol. It is formally identified as heptanoic acid, 2-chloroethyl ester and belongs to the class of 2-chloroethyl n-alkanoates, which are characterized by a linear alkanoate chain (here, C7) esterified with 2-chloroethanol.

Molecular Formula C9H17ClO2
Molecular Weight 192.68 g/mol
CAS No. 5454-32-0
Cat. No. B15490176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl heptanoate
CAS5454-32-0
Molecular FormulaC9H17ClO2
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OCCCl
InChIInChI=1S/C9H17ClO2/c1-2-3-4-5-6-9(11)12-8-7-10/h2-8H2,1H3
InChIKeyYRDZBAQVWWMMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyl Heptanoate (CAS 5454-32-0): Core Identity and Procurement Baseline for Heptanoic Acid 2-Chloroethyl Ester


2-Chloroethyl heptanoate (CAS 5454-32-0) is a halogenated fatty acid ester with the molecular formula C9H17ClO2 and a molecular weight of 192.683 g/mol [1]. It is formally identified as heptanoic acid, 2-chloroethyl ester and belongs to the class of 2-chloroethyl n-alkanoates, which are characterized by a linear alkanoate chain (here, C7) esterified with 2-chloroethanol [2]. This structural motif confers distinct physicochemical and chromatographic behavior relative to both unsubstituted alkyl esters and esters of differing acyl chain lengths, making it a targeted intermediate in organic synthesis and a subject of analytical method development [3].

2-Chloroethyl Heptanoate (CAS 5454-32-0): Why Generic Substitution with Other 2-Chloroethyl Esters Fails Without Verification


The homologous series of 2-chloroethyl n-alkanoates exhibits chain length-dependent variations in chromatographic retention, hydrolytic stability, and lipase recognition that preclude interchangeable use without analytical or functional validation. Simply substituting a shorter-chain analog, such as 2-chloroethyl acetate or 2-chloroethyl butanoate, will alter retention times in gas chromatography (GC) and modify reaction kinetics in enzymatic resolutions [1]. Furthermore, the heptanoate (C7) chain confers a specific balance of lipophilicity and leaving group potential that is not replicated by shorter (C2-C6) or longer (C8-C20) chain variants [2]. The quantitative evidence presented in Section 3 provides the necessary comparator data to support informed selection or procurement decisions.

2-Chloroethyl Heptanoate (CAS 5454-32-0): Quantitative Chromatographic and Biocatalytic Differentiation Evidence


Kováts Retention Index on SE-30 Distinguishes 2-Chloroethyl Heptanoate from Shorter-Chain Analogs

The Kováts retention index (RI) for 2-chloroethyl heptanoate on a non-polar SE-30 capillary column under temperature-programmed conditions (100-320°C, 6 K/min) is 1302 [1]. This value is substantially higher than that of 2-chloroethyl butanoate (C6, RI = 1004) [2] and 2-chloroethyl propanoate (C5, RI = 903 at 140°C isothermal) [3] under comparable SE-30 conditions. The observed RI difference of 298 index units between the heptanoate (C9) and butanoate (C6) esters corresponds to a predictable increase of approximately 100 RI units per additional methylene group in the acyl chain, consistent with the behavior of homologous series [1].

Gas Chromatography Analytical Chemistry Kováts Retention Index

Polar Column Retention Index (OV-351) for 2-Chloroethyl Heptanoate: A High-Selectivity Identification Parameter

On a highly polar OV-351 capillary column under temperature-programmed conditions (100-230°C, 6 K/min), 2-chloroethyl heptanoate exhibits a Kováts retention index of 1770 [1]. This value is markedly higher than the RI on SE-30 (1302), reflecting enhanced polar interactions with the cyanoalkyl stationary phase [2]. Isothermal measurements on OV-351 at 160°C yield an RI of 1765 [3], demonstrating consistent identification parameters. The RI increment (ΔRI_OV-351 - SE-30) of approximately 468 units provides a second orthogonal dimension for confirming compound identity and purity, which is essential for quality control in procurement of research-grade material.

Gas Chromatography Polar Stationary Phase Method Development

2-Chloroethyl Esters Exhibit Superior Enantioselectivity Over p-Nitrophenyl Esters in Lipase-Catalyzed Hydrolyses

In lipase-catalyzed hydrolyses using Candida rugosa lipase, 2-chloroethyl esters of α-alkyl and α-halo phenylacetic acids demonstrated consistently higher enantioselectivity compared to the corresponding p-nitrophenyl esters, despite exhibiting lower absolute hydrolysis rates [1]. While the study did not directly evaluate 2-chloroethyl heptanoate, the observed trend is a class-level property of 2-chloroethyl esters attributed to the steric and electronic influence of the β-chloro substituent on the transition state geometry within the enzyme active site [2]. This establishes 2-chloroethyl esters as a preferred leaving group motif when high enantiomeric excess is prioritized over reaction velocity in kinetic resolutions.

Biocatalysis Enantioselective Hydrolysis Lipase

Halogen-Specific Detection Enables Selective Quantitation of 2-Chloroethyl Esters in Complex Matrices

Gas-liquid chromatography employing a dual-flame ionization detector specific for halogens allows for the selective detection of 2-chloroethyl esters, including the heptanoate, in the presence of non-halogenated compounds [1]. The chloroethyl derivatives of monocarboxylic acids can be distinguished from chloroethyl derivatives of dicarboxylic acids and aldehydes based on differing ratios of responses from the halogen-specific and universal detectors [2]. This selective detection capability provides a means to quantify 2-chloroethyl heptanoate in mixtures where conventional FID would lack specificity, thereby enhancing analytical accuracy for quality control and reaction monitoring.

Analytical Chemistry Selective Detection Halogen-Specific Detector

Chain Length-Dependent Hydrolytic Stability: 2-Chloroethyl Heptanoate Offers Balanced Lability

The hydrolytic lability of 2-chloroethyl esters is influenced by both the acyl chain length and the β-chloro substituent [1]. While specific hydrolysis rate constants for 2-chloroethyl heptanoate are not directly reported, studies on homologous series of alkyl esters indicate that increasing chain length (up to C7-C10) generally reduces hydrolysis rates under neutral aqueous conditions due to increased hydrophobicity and steric shielding of the carbonyl carbon [2]. The heptanoate (C7) chain occupies a middle ground, offering sufficient stability for storage and handling compared to shorter-chain esters (e.g., acetate), while retaining adequate reactivity for nucleophilic substitutions when required [3]. This balance is critical for applications where premature hydrolysis must be minimized without sacrificing synthetic utility.

Hydrolytic Stability Ester Lability Reactivity

Synthesis of 2-Chloroethyl Heptanoate via Mixed Anhydride Method Provides High Yield Route

A one-pot procedure for the high-yield preparation of fatty acid anilides via mixed anhydrides is reported, which is directly applicable to the synthesis of 2-chloroethyl heptanoate [1]. The method involves conversion of heptanoic acid into the corresponding mixed anhydride by reaction with ethyl chloroformate, followed by reaction with 2-chloroethanol in acetonitrile as a homogeneous solvent [2]. This approach avoids the need for acid chloride intermediates and typically achieves yields exceeding 80% under optimized conditions. In contrast, direct Fischer esterification of heptanoic acid with 2-chloroethanol is often sluggish and prone to side reactions due to the reduced nucleophilicity of the chloroalcohol [3].

Organic Synthesis Esterification Mixed Anhydride

2-Chloroethyl Heptanoate (CAS 5454-32-0): Evidence-Backed Research and Industrial Application Scenarios


Chromatographic Method Development and Quality Control

Analytical laboratories developing GC methods for the identification or quantitation of 2-chloroethyl heptanoate in reaction mixtures or as a reference standard can rely on the established Kováts retention indices on both non-polar (SE-30, RI=1302) and polar (OV-351, RI=1770) capillary columns [1]. The orthogonal RI values provide a robust two-dimensional identification parameter that minimizes false positives and enables accurate purity assessment. This is particularly valuable for procurement quality control, where verifying the identity of the received material against the specified CAS 5454-32-0 is essential.

Biocatalytic Kinetic Resolution of Chiral Carboxylic Acids

Research groups focused on enzymatic kinetic resolutions should consider 2-chloroethyl heptanoate as a potential acyl donor or as a synthetic intermediate for preparing enantiomerically enriched heptanoic acid derivatives. The class-level evidence indicates that 2-chloroethyl esters provide higher enantioselectivity than p-nitrophenyl esters in lipase-catalyzed hydrolyses [2], a critical factor when optical purity is paramount. This scenario is particularly relevant in the synthesis of chiral building blocks for pharmaceuticals or agrochemicals.

Selective Detection in Complex Environmental or Biological Matrices

For environmental analytical chemistry or metabolomics studies where 2-chloroethyl heptanoate may be present as a tracer or metabolite, the use of halogen-specific detection in GC offers a distinct advantage [3]. This technique enables selective quantitation of the chloroethyl ester in the presence of numerous non-halogenated organic compounds, significantly reducing sample preparation time and improving signal-to-noise ratios. Laboratories equipped with a halogen-selective detector (or GC-ECD) can leverage this property for targeted analysis.

Synthesis of Medium-Chain Fatty Acid Derivatives for Prodrug Design

Medicinal chemists exploring prodrug strategies for heptanoic acid-based therapeutics may find 2-chloroethyl heptanoate a useful intermediate. The moderate hydrolytic stability of the C7 ester [4] offers a balance between adequate shelf-life and controlled release upon administration, while the 2-chloroethyl group serves as a versatile leaving group for further functionalization [5]. This scenario is grounded in the class-level stability trends and the demonstrated synthetic accessibility of the compound.

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